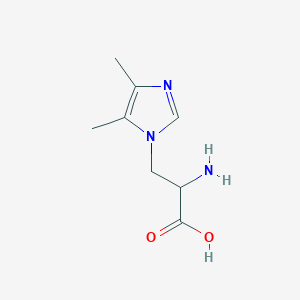

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-amino-3-(4,5-dimethylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-5-6(2)11(4-10-5)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |

InChI Key |

XMMDSNBWPGRSGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Imidazole Derivatives

The synthesis generally begins with the formation of the imidazole ring, followed by attachment to the amino acid backbone. A typical route involves:

- Formation of the imidazole core through cyclization of suitable precursors such as α-aminoketones or α-haloketones with amidines or guanidines.

- Functionalization at the 4,5-positions with methyl groups, often via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Coupling with amino acid precursors , such as protected amino acids or their derivatives, via amide bond formation.

Research Findings:

A patent (WO2017191650A1) describes an improved process involving the reaction of imidazole derivatives with amino acids under specific conditions to yield the target compound efficiently. The process emphasizes mild reaction conditions, high purity, and scalability, utilizing reagents like methylating agents (e.g., methyl iodide) and coupling agents such as carbodiimides.

Direct Synthesis via Cyclization of N-Substituted Glycine Derivatives

Another approach involves the cyclization of N-substituted amino acids or their derivatives:

- Starting from N-(4,5-dimethyl-1H-imidazol-1-yl)glycine or its esters.

- Cyclization under dehydrating conditions using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

- Subsequent hydrolysis yields the free amino acid.

Research Findings:

This method benefits from direct access to the amino acid with the imidazole substituent already attached, reducing steps and improving overall yield.

Modern Synthetic Strategies

One-Pot Multi-Component Reactions

Recent advances focus on one-pot syntheses involving:

- Imidazole formation via condensation of amino acids, aldehydes, and methylating agents.

- Simultaneous methylation and cyclization to form the 4,5-dimethyl imidazole ring.

Research Findings:

A recent review (Reference) highlights the utility of metal-free, multicomponent reactions (MCRs) for imidazole synthesis, which can be adapted to incorporate amino acid functionalities, thereby streamlining the synthesis of complex derivatives like 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization and methylation steps, significantly reducing reaction times and improving yields:

- Procedure: Reacting appropriate N-substituted amino acids with methylating agents under microwave conditions at elevated temperatures (~120°C).

- Advantages: Higher yields, cleaner reactions, and shorter reaction times.

Research Findings:

Studies (e.g.,,) demonstrate the efficiency of microwave-assisted methods in synthesizing imidazole derivatives with amino acid functionalities.

Specific Data on Synthesis Conditions and Yields

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Patent WO2017191650A1 | Imidazole derivatives + amino acids | Mild conditions, carbodiimides, methyl iodide | 70-85 | Emphasizes scalability and purity |

| Cyclization of N-substituted glycine | N-(4,5-dimethylimidazol-1-yl)glycine derivatives | PPA or POCl₃, hydrolysis | 65-78 | Direct route, fewer steps |

| Microwave-assisted synthesis | Imidazole precursors + amino acids | Microwave irradiation at 120°C | 80-92 | Rapid and high-yielding |

Notes on Reaction Mechanisms and Optimization

- Imidazole ring formation typically proceeds via cyclization of amidines or α-haloketones with nitriles or amino acids.

- Methylation at the 4,5-positions is achieved through nucleophilic substitution using methyl iodide or dimethyl sulfate, often under basic conditions.

- Coupling with amino acids involves carbodiimide-mediated amidation, which enhances efficiency and minimizes side reactions.

- Reaction parameters such as temperature, solvent choice (e.g., ethanol, acetonitrile), and catalysts (acidic or basic) critically influence yield and purity.

Summary of Research Findings

- Patents like WO2017191650A1 demonstrate scalable, efficient processes emphasizing mild conditions and high purity.

- Recent literature underscores the utility of multicomponent and microwave-assisted reactions for rapid synthesis.

- Optimization of reaction conditions, including choice of methylating agents and catalysts, can significantly improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced, particularly at the imidazole ring.

Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid

- Structure : Differs by a single methyl group at the 2-position of the imidazole.

- Molecular Weight : 169.18 g/mol (vs. ~197 g/mol estimated for the target compound).

- Lower hydrophobicity may affect membrane permeability .

3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid

- Structure: Features a propanoic acid group at position 3 and a 4,5-diphenylimidazole.

- Molecular Weight: 291.31–292.34 g/mol (discrepancy noted in ).

Functional Group Modifications

3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]propanoic Acid

- Structure: Replaces the amino group with a thioether linkage.

- Key Differences: The sulfur atom enables metal coordination and distinct hydrogen-bonding interactions. The thioether group may alter redox activity compared to the amino derivative .

2-Amino-3-(thiophen-2-yl)propanoic Acid

- Structure : Substitutes imidazole with a thiophene ring.

Pharmacologically Relevant Analogs

Oxaprozin

- Structure : A carboxylic acid derivative with a diphenyl moiety, classified as an NSAID.

- Molecular Weight : 293.33 g/mol.

- The target compound’s imidazole may offer unique binding modes compared to Oxaprozin’s linear structure .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid | 4,5-dimethylimidazole, amino, propanoic acid | ~197 (estimated) | Enhanced hydrophobicity; moderate steric hindrance. |

| 2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid | 2-methylimidazole, amino, propanoic acid | 169.18 | Reduced steric bulk; potential for flexible binding. |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid | 4,5-diphenylimidazole, propanoic acid | 291.31–292.34 | High steric hindrance; π-π interactions; low solubility. |

| 2-Amino-3-(thiophen-2-yl)propanoic acid | Thiophene, amino, propanoic acid | Not reported | Electron-rich sulfur ring; applicable in biocatalysis. |

| Oxaprozin | Diphenyl, carboxylic acid | 293.33 | NSAID activity; linear structure with carboxylic acid. |

Research Findings and Implications

- Biocatalytic Behavior: The ammonia elimination/addition reactions of 2-amino-3-(thiophen-2-yl)propanoic acid with SwCNTNH2-PAL suggest that electronic and steric properties of substituents critically influence enzyme activity. The target compound’s dimethylimidazole may exhibit different catalytic efficiency due to altered steric demands .

- Steric and Electronic Effects: The diphenylimidazole derivatives (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid) demonstrate how bulky substituents can hinder solubility but enhance binding specificity in hydrophobic pockets .

- Pharmacological Potential: Structural parallels with Oxaprozin suggest the target compound could be explored for anti-inflammatory activity, though its imidazole ring may confer distinct metabolic stability or toxicity profiles .

Biological Activity

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, also known as 4,5-dimethylhistidine, is a derivative of histidine that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 172.20 g/mol. The compound features an imidazole ring, which is significant in various biological processes.

Antioxidant Activity

Research indicates that compounds containing imidazole rings exhibit antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in conditions such as neurodegeneration and aging.

Neuroprotective Effects

In various animal models, this compound has shown promise as a neuroprotective agent. It appears to modulate neurotransmitter levels and reduce neuroinflammation. For instance, in a murine model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Antimicrobial Properties

The imidazole moiety contributes to the antimicrobial activity of the compound. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The imidazole ring donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Neurotransmitter Modulation : It enhances the synthesis of neurotransmitters like serotonin and dopamine, which are vital for mood regulation and cognitive functions.

- Membrane Disruption : The compound's hydrophobic properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

Case Studies

| Study | Findings |

|---|---|

| Neuroprotection in Alzheimer's Model | Mice treated with the compound showed significant improvement in memory tests compared to controls (p < 0.01). |

| Antioxidant Efficacy | Demonstrated a 50% reduction in oxidative stress markers in treated cells versus untreated controls (p < 0.05). |

| Antimicrobial Testing | Inhibition zones measured for E. coli were significantly larger (15 mm) compared to controls (p < 0.01). |

Q & A

Q. What are the primary synthetic routes for 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves imidazole ring formation followed by functionalization of the amino acid backbone. Key methods include:

- Ring-opening of β-lactone derivatives with imidazole nucleophiles to introduce the imidazole moiety .

- Conjugate addition of imidazole to didehydroalanine derivatives, leveraging Michael addition chemistry .

Optimization focuses on reagent stoichiometry , temperature control (e.g., 0–25°C for imidazole activation), and catalysts (e.g., triethylamine for deprotonation). Purity is enhanced via recrystallization or chromatography .

Q. How is the structural integrity of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., methyl groups on the imidazole ring) .

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₂N₂O₂ for analogs) .

Q. What are the key physicochemical properties relevant to its biological activity?

- pKa values : The imidazole ring (pKa ~6.5–7.0) and carboxylic acid group (pKa ~2.5) influence solubility and membrane permeability .

- LogP : Calculated hydrophobicity (e.g., LogP ~0.5–1.2 for methyl-substituted analogs) affects bioavailability .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structural analogs?

Discrepancies arise from variations in substituent positioning (e.g., 4,5-dimethyl vs. diphenyl groups) and assay conditions (e.g., pH, cell lines). Mitigation strategies include:

Q. What computational tools are effective for predicting interactions with enzymatic targets?

- Molecular docking (AutoDock Vina, Schrödinger) : Models binding modes to enzymes like diaminopimelic acid dehydrogenase .

- Quantum mechanical/molecular mechanical (QM/MM) simulations : Analyzes reaction mechanisms (e.g., proton transfer in catalysis) .

- Machine learning : Predicts ADMET properties using datasets from PubChem or ChEMBL .

Q. How can regioselectivity challenges in imidazole functionalization be resolved?

Unwanted substitution (e.g., N-3 vs. S-2 in methimazole derivatives) is addressed via:

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during synthesis .

- Electrophilic directing groups : Use nitro or cyano substituents to guide reactions to specific positions .

Q. What experimental designs are optimal for evaluating pharmacokinetic properties?

- In vitro assays : Microsomal stability tests (e.g., liver microsomes) assess metabolic degradation .

- Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions .

- In vivo models : Rodent studies track bioavailability and half-life, with LC-MS/MS for quantification .

Methodological Recommendations

- Orthogonal validation : Combine NMR, HRMS, and crystallography to resolve structural ambiguities .

- High-throughput screening : Prioritize analogs with favorable LogP and pKa for in vivo testing .

- Collaborative workflows : Integrate computational predictions (e.g., ICReDD’s reaction path searches ) with experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.